molecular formula C8H18Cl2N2O B2419423 4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride CAS No. 2260930-93-4

4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride

Cat. No. B2419423
CAS RN: 2260930-93-4
M. Wt: 229.15
InChI Key: AQVOBWOLBGNAII-UHFFFAOYSA-N
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Description

“4-Amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride” is a chemical compound with the CAS Number: 2260930-93-4 . It has a molecular weight of 229.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-amino-1-(pyrrolidin-1-yl)butan-1-one dihydrochloride . The InChI code is 1S/C8H16N2O.2ClH/c9-5-3-4-8(11)10-6-1-2-7-10;;/h1-7,9H2;2*1H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 229.15 .

Scientific Research Applications

Medicinal Chemistry

Pyridines, which are similar in structure to pyrrolidines, play a significant role in medicinal chemistry . They are present in many natural products, such as vitamins, coenzymes, and alkaloids, and also in many drugs and pesticides . Pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability, and their small molecular size .

Alzheimer’s Disease Treatment

Pyridines have been used in the design of BACE1 inhibitors for the treatment of Alzheimer’s disease . BACE1 triggers the formation of the amyloid β (Aβ) peptide that is the main component of the senile plaques found in the brain of Alzheimer’s patients .

Anti-inflammatory Activities

Pyrimidines, which are also similar in structure to pyrrolidines, have been found to have anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Amino Acid Synthesis

Amino acids play several roles in the body . They are essential in the synthesis of proteins and precursors in the formation of secondary metabolism molecules . As a result, amino acids are found in all parts of the body .

Organic Molecule Editing

The compound EN300-6732989, also known as 2-cyanoethyl 3-oxobutanoate, has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion .

Research and Innovation

The compound EN300-6732989 could potentially be used in research and innovation, particularly in the field of chemistry . It could be used in the synthesis of new compounds or in the development of new chemical reactions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-amino-1-pyrrolidin-1-ylbutan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c9-5-3-4-8(11)10-6-1-2-7-10;;/h1-7,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVOBWOLBGNAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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